molecular formula C6H10ClNO3 B2513593 Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl CAS No. 2470440-57-2

Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl

Cat. No.: B2513593
CAS No.: 2470440-57-2
M. Wt: 179.6
InChI Key: RQAVLOWGDHLHHM-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol . It is a derivative of cyclobutane, featuring an amino group, a keto group, and a carboxylate ester group. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and a keto group on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Biological Activity

Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride (MAOCH) is a compound of significant interest in biological and chemical research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

MAOCH features an amino group, a keto group, and a cyclobutane ring, which contribute to its reactivity and biological interactions. The amino group can form hydrogen bonds with various biological molecules, while the keto group can participate in nucleophilic reactions, making it versatile in biochemical pathways.

The biological activity of MAOCH is primarily linked to its ability to interact with enzymes and receptors through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrates or binding to active sites.
  • Receptor Modulation : MAOCH can alter receptor activity through conformational changes induced by its binding.

These interactions can lead to significant effects on metabolic pathways, particularly those involving amino acids and their derivatives.

Biological Activity Overview

MAOCH has been studied for its potential roles in various biological contexts:

  • Antitumor Activity : Preliminary studies suggest that MAOCH may interfere with metabolic processes in cancer cells, particularly by inhibiting enzymes involved in glutamine and proline metabolism. This inhibition could deprive tumors of essential nutrients necessary for growth .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to MAOCH exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

Several studies have investigated the biological activity of MAOCH and related compounds:

  • Inhibition Studies :
    • A study demonstrated that MAOCH inhibits human ornithine aminotransferase, leading to decreased levels of glutamate and proline in hepatocellular carcinoma cells. This suggests a mechanism where MAOCH could limit tumor growth by disrupting amino acid metabolism .
  • Synthesis and Testing :
    • Research on the synthesis of cyclobutane derivatives showed that modifying the functional groups on compounds like MAOCH can enhance their biological activity. For instance, introducing different substituents on the cyclobutane ring has been linked to improved enzyme inhibition profiles .
  • Biocatalysis Applications :
    • The use of biocatalysis in synthesizing amines related to MAOCH has been explored, highlighting its potential for safer and more efficient production methods in pharmaceutical applications. This approach leverages the compound's structural features for targeted synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylateAcetyl group instead of amino groupReduced enzyme inhibition potential
Methyl 3-oxocyclobutanecarboxylateLacks amino groupLess versatile in biochemical applications

MAOCH’s unique combination of functional groups allows it to engage in a broader range of chemical reactions compared to similar compounds, enhancing its utility in research and development.

Properties

IUPAC Name

methyl 1-amino-3-oxocyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAVLOWGDHLHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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